molecular formula C24H31NO6 B2934783 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate CAS No. 1217077-33-2

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate

Cat. No.: B2934783
CAS No.: 1217077-33-2
M. Wt: 429.513
InChI Key: DFZBXPZMHROTFF-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and β-Adrenergic Blocking Activity

A study focused on the synthesis of derivatives of this compound from thymol, a naturally occurring agent in Thymus vulgaris L. These derivatives were evaluated for their β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. The research found that the derivatives exhibited non-selective β-adrenergic blocking activity, with one derivative being more active than the other. This suggests potential applications in conditions where β-adrenergic receptor blocking is beneficial, such as in cardiovascular diseases (Jindal et al., 2003).

Cardioprotective and Antiarrythmic Activity

Another study reported on the cardioprotective and antiarrhythmic activities of a newly synthesized derivative. This investigation demonstrated the compound's effectiveness in cardiovascular disease conditions in laboratory animals, showing significant reduction in mean arterial pressure and heart rate in hypertensive rats, and anti-arrhythmic activity against ventricular arrhythmias. These findings highlight the compound's potential in treating cardiovascular diseases and arrhythmias (Nikam et al., 2011).

Synthesis and Biological Activity

Further research into the synthesis and biological activity of derivatives of this compound has shown moderate adrenergic blocking and sympatholytic activities. This suggests possible applications in managing symptoms related to excessive adrenergic activity or sympathetic overactivity, pointing towards potential uses in hypertension and related cardiovascular conditions (Aghekyan et al., 2017).

Anti-TMV Activity

Research on isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum revealed compounds showing weak anti-tobacco mosaic virus (TMV) activity. This suggests a potential application of the compound and its derivatives in agricultural research, particularly in developing antiviral agents for plants (Hu et al., 2020).

Quantum Entanglement in Cancer Diagnosis

An analytical model involving a compound structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate was presented to analyze its interaction with a two-mode field in the presence of two-photon transitions. This model aimed at diagnosing human cancer cells, tissues, and tumors, indicating the potential use of the compound in advanced diagnostic technologies through quantum entanglement dynamics (Alireza et al., 2019).

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.C2H2O4/c1-16(2)21-9-8-17(3)12-22(21)25-15-20(24)14-23-11-10-18-6-4-5-7-19(18)13-23;3-1(4)2(5)6/h4-9,12,16,20,24H,10-11,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZBXPZMHROTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCC3=CC=CC=C3C2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.